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molecular formula C7H7NO2S B109008 2-Cyclopropylthiazole-4-carboxylic acid CAS No. 478366-05-1

2-Cyclopropylthiazole-4-carboxylic acid

Cat. No. B109008
M. Wt: 169.2 g/mol
InChI Key: YSKWMYLRGKBHQR-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

To a mixture of ethyl 2-cyclopropyl-thiazole-4-carboxylate (0.443 g, 2.249 mmol) and LiOH monohydrate (0.472 g, 11.243 mmol) was added a mixture of THF/MeOH/H2O (3:1:1, 50 mL). The reaction was stirred at RT for 24 h. The solution was acidified by addition of conc. HCl (0.1 mL) and the volatiles were removed. Remaining aqueous solution was extracted with EtOAc (3×20 mL). The combined organic layers were dried over Na2SO4 and evaporated to dryness. MS m/z: 169.9 (M+H) Calc'd. for C7H7NO2S-170.0.
Quantity
0.443 g
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.472 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[S:5][CH:6]=[C:7]([C:9]([O:11]CC)=[O:10])[N:8]=2)[CH2:3][CH2:2]1.Cl>C1COCC1.CO.O>[CH:1]1([C:4]2[S:5][CH:6]=[C:7]([C:9]([OH:11])=[O:10])[N:8]=2)[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.443 g
Type
reactant
Smiles
C1(CC1)C=1SC=C(N1)C(=O)OCC
Name
LiOH monohydrate
Quantity
0.472 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
EXTRACTION
Type
EXTRACTION
Details
Remaining aqueous solution was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(CC1)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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